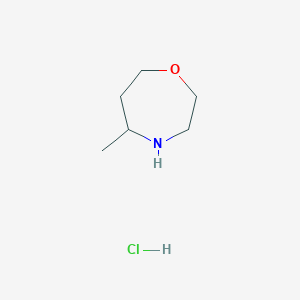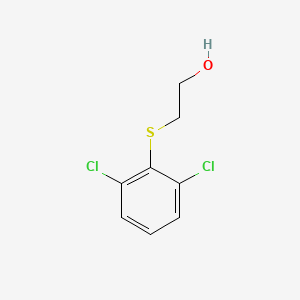![molecular formula C21H18BrFO5 B2895760 3-{7-[(4-bromo-2-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid CAS No. 701931-60-4](/img/structure/B2895760.png)
3-{7-[(4-bromo-2-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{7-[(4-bromo-2-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid is a synthetic compound characterized by its unique structure combining a fluorobenzyl ether moiety with a dimethyl chromenone framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{7-[(4-bromo-2-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid typically involves multiple steps:
Formation of the chromenone core: : This is often achieved through the cyclization of appropriate precursor compounds under acidic or basic conditions.
Introduction of the fluorobenzyl ether group: : This step can be accomplished via nucleophilic substitution reactions, where a fluorobenzyl halide reacts with the hydroxyl group on the chromenone scaffold.
Attachment of the propanoic acid moiety: : This generally involves esterification or amidation reactions.
The exact conditions, such as temperature, pH, and solvent, can vary depending on the desired purity and yield.
Industrial Production Methods
Industrial synthesis of this compound may employ similar strategies but on a larger scale and with optimizations for cost and efficiency. Techniques such as continuous flow chemistry and automated synthesis reactors can be utilized to enhance productivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidative processes, potentially altering its chromenone core.
Reduction: : Reduction reactions may target the ketone group within the chromenone framework.
Substitution: : Both nucleophilic and electrophilic substitutions can occur, particularly at the fluorobenzyl ether moiety.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Halides, nucleophiles like amines and thiols.
Major Products
The products of these reactions can vary widely, depending on the specific reaction conditions and the nature of the reactants. Typically, modifications to the chromenone core or the fluorobenzyl ether group result in significant changes to the compound’s chemical and biological properties.
Scientific Research Applications
Chemistry
The compound is used as a starting material or intermediate in organic synthesis, enabling the construction of more complex molecules.
Biology
Its derivatives are studied for their biological activities, including potential anti-inflammatory and anticancer properties.
Medicine
Research into this compound focuses on its potential therapeutic benefits, such as enzyme inhibition or interaction with specific biological pathways.
Industry
In industrial applications, the compound's unique structure may be leveraged in the development of new materials, such as polymers or coatings with specialized properties.
Mechanism of Action
The compound exerts its effects through interactions at the molecular level, primarily targeting specific enzymes or receptors. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing the normal substrate from accessing these sites. The pathways involved often relate to key biological processes, such as signal transduction and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
3-{7-[(4-bromo-2-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-2-yl}acetic acid
3-{7-[(4-bromo-2-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid
3-{7-[(4-bromo-2-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-4-yl}propanoic acid
Uniqueness
What sets 3-{7-[(4-bromo-2-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid apart is its specific substitution pattern and the combination of functional groups, which may confer unique reactivity and biological activity profiles compared to its analogs.
That covers the detailed overview of this fascinating compound. Got any specific angles or details you’d like to dig into further?
Properties
IUPAC Name |
3-[7-[(4-bromo-2-fluorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrFO5/c1-11-15-5-7-18(27-10-13-3-4-14(22)9-17(13)23)12(2)20(15)28-21(26)16(11)6-8-19(24)25/h3-5,7,9H,6,8,10H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMVNNUIMTGKSKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=C(C=C(C=C3)Br)F)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrFO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(1,3-Oxazol-4-yl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2895677.png)
![rac-(1R,4S,6S,7S)-7-(ethoxycarbonyl)-3-oxabicyclo[4.1.0]heptane-4-carboxylicacid](/img/structure/B2895681.png)
![4-(2-chlorophenyl)-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2895683.png)
![7-[2-(2-Thienyl)vinyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2895684.png)


![N-(5-chloro-2-methoxyphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2895690.png)
![(4R,5S)-2-(4-Methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenyl-1,3-oxazolidine-5-carboxylic acid](/img/new.no-structure.jpg)
![N-[2-(3-Chloro-4-cyclopentyloxyanilino)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2895695.png)
![2-(4-formyl-2-methoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2895696.png)
![3-[(1,3-benzoxazol-2-yl)methyl]-4-(2-chloropropanoyl)piperazin-2-one](/img/structure/B2895697.png)
![2-[(2E)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxopropanenitrile](/img/structure/B2895698.png)
![[4-(Ethoxymethoxy)phenyl]methanol](/img/structure/B2895699.png)

